molecular formula C18H15N3O2 B4983802 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B4983802
M. Wt: 305.3 g/mol
InChI Key: BCYFALLEHSECCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide, also known as CMI-977 or apafant, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole-based compounds and has been found to exhibit anti-inflammatory and immunomodulatory properties.

Mechanism of Action

The exact mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is not fully understood, but it is thought to act by inhibiting the binding of the chemokine RANTES (regulated on activation, normal T cell expressed and secreted) to its receptor CCR5. This leads to a reduction in the recruitment of inflammatory cells to the site of inflammation, resulting in a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and immunomodulatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-1 beta, and IL-6. It has also been found to reduce the infiltration of inflammatory cells into the site of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is its ability to selectively target the chemokine RANTES and its receptor CCR5, which are involved in the recruitment of inflammatory cells to the site of inflammation. This makes it a potentially effective therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in certain disease models.

Future Directions

There are several future directions for the study of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide. One potential application is in the treatment of sepsis, where it has been shown to be effective in preclinical models. Further studies are needed to determine its potential efficacy in clinical trials. Another potential application is in the treatment of autoimmune diseases, where it has been shown to exhibit anti-inflammatory properties. Further studies are needed to determine its potential efficacy in these disease models. Additionally, further studies are needed to optimize the synthesis and potency of this compound for potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide involves a multi-step process that begins with the reaction of 2-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-cyano-1H-indole in the presence of a base to yield the intermediate product. The final step involves the reaction of the intermediate with 2-methoxyaniline to form this compound.

Scientific Research Applications

2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties and has been tested in preclinical models of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of sepsis, a life-threatening condition caused by an overwhelming immune response to infection.

Properties

IUPAC Name

2-(3-cyanoindol-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-23-17-9-5-3-7-15(17)20-18(22)12-21-11-13(10-19)14-6-2-4-8-16(14)21/h2-9,11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYFALLEHSECCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.